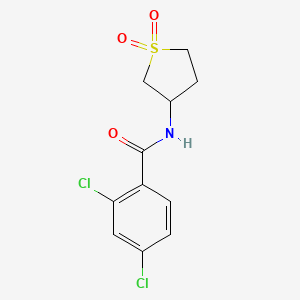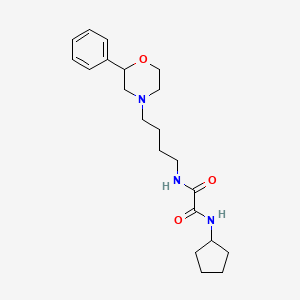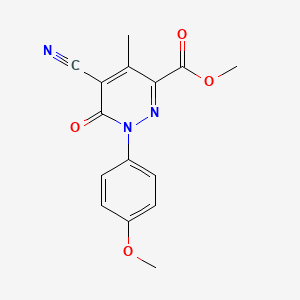
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” is a chemical compound with the linear formula C11H11Cl2NO3S . It has a molecular weight of 308.185 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” is represented by the linear formula C11H11Cl2NO3S . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational properties are not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” are not explicitly mentioned in the retrieved resources. The compound has a molecular weight of 308.185 .Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Reactive Oxygen Species Detection
The development of novel fluorescence probes capable of detecting highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase showcases the application of complex organic molecules in biological and chemical studies. These probes, designed for specificity and resistance to autoxidation, highlight the potential of similar compounds in studying biological processes and chemical reactions involving reactive oxygen species (Setsukinai et al., 2003).
Antipathogenic Activity of Thiourea Derivatives
Research on acylthioureas and their interaction with bacterial cells emphasizes the antipathogenic potential of these compounds. The significant activity against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus, suggests that structurally similar compounds might also possess valuable antimicrobial and antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Structural and Spectroscopic Characterization
Studies involving the synthesis, crystal structure analysis, and spectroscopic investigations of benzamide derivatives, including their NBO (Natural Bond Orbital) and NLO (Non-Linear Optical) properties, demonstrate the importance of detailed structural characterization in understanding the physical and chemical properties of complex organic molecules (Demir et al., 2016).
Anti-Tubercular Applications
The synthesis of novel derivatives for anti-tubercular activity, along with cytotoxicity testing and molecular docking studies, showcases the application of benzamide derivatives in developing new therapeutic agents. This research highlights the potential of these compounds in addressing global health challenges such as tuberculosis (Nimbalkar et al., 2018).
Safety And Hazards
Specific safety and hazard information for “2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” is not available in the retrieved resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-7-1-2-9(10(13)5-7)11(15)14-8-3-4-18(16,17)6-8/h1-2,5,8H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIPTGWPEDTTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2859085.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)

![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2859093.png)

![3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2859099.png)


![N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2859104.png)

![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2859106.png)